

Addressing off-target effects of (S,R,S)-AHPC-PEG1-OTs based degraders

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG1-OTs

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Technical Support Center: (S,R,S)-AHPC-PEG1-OTs Based Degraders

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **(S,R,S)-AHPC-PEG1-OTs** in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

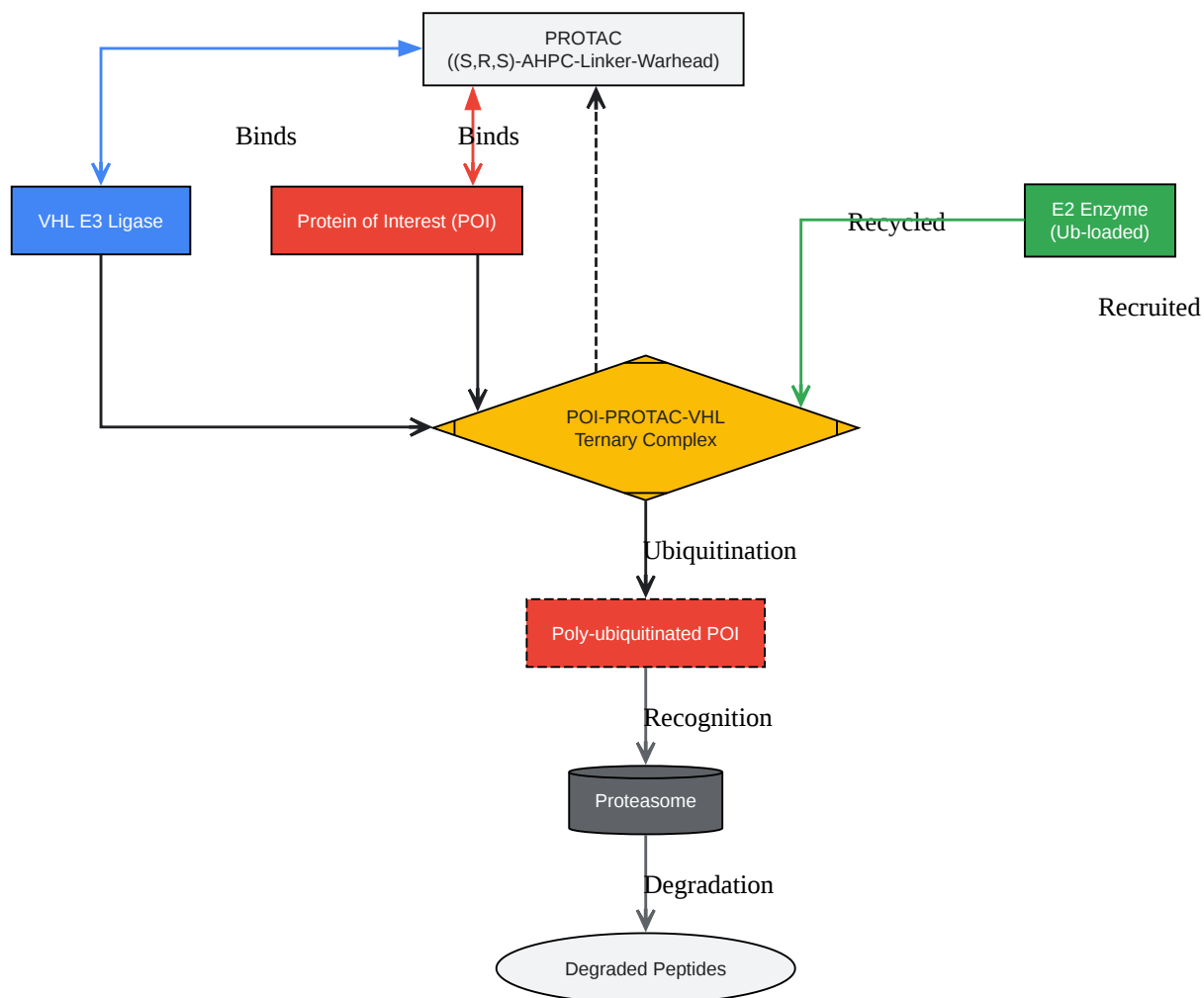
Q1: What is **(S,R,S)-AHPC-PEG1-OTs** and what is its role in a PROTAC?

(S,R,S)-AHPC-PEG1-OTs is a chemical tool used in the synthesis of PROTACs.^[1] It is an E3 ligase ligand-linker conjugate.^[1] The (S,R,S)-AHPC portion is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[2][3]} The PEG1-OTs part is a 1-unit polyethylene glycol (PEG) linker with a tosylate (-OTs) leaving group, which facilitates the covalent attachment of a target protein-binding ligand to complete the PROTAC structure.

Q2: What is the general mechanism of action for a PROTAC synthesized using this conjugate?

A PROTAC created with **(S,R,S)-AHPC-PEG1-OTs** is a heterobifunctional molecule designed to bring a target protein and the VHL E3 ligase into close proximity.^{[4][5]} This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking

it for degradation by the proteasome.[6][7] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[6]



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General PROTAC Mechanism of Action.

Q3: What are off-target effects in the context of PROTACs?

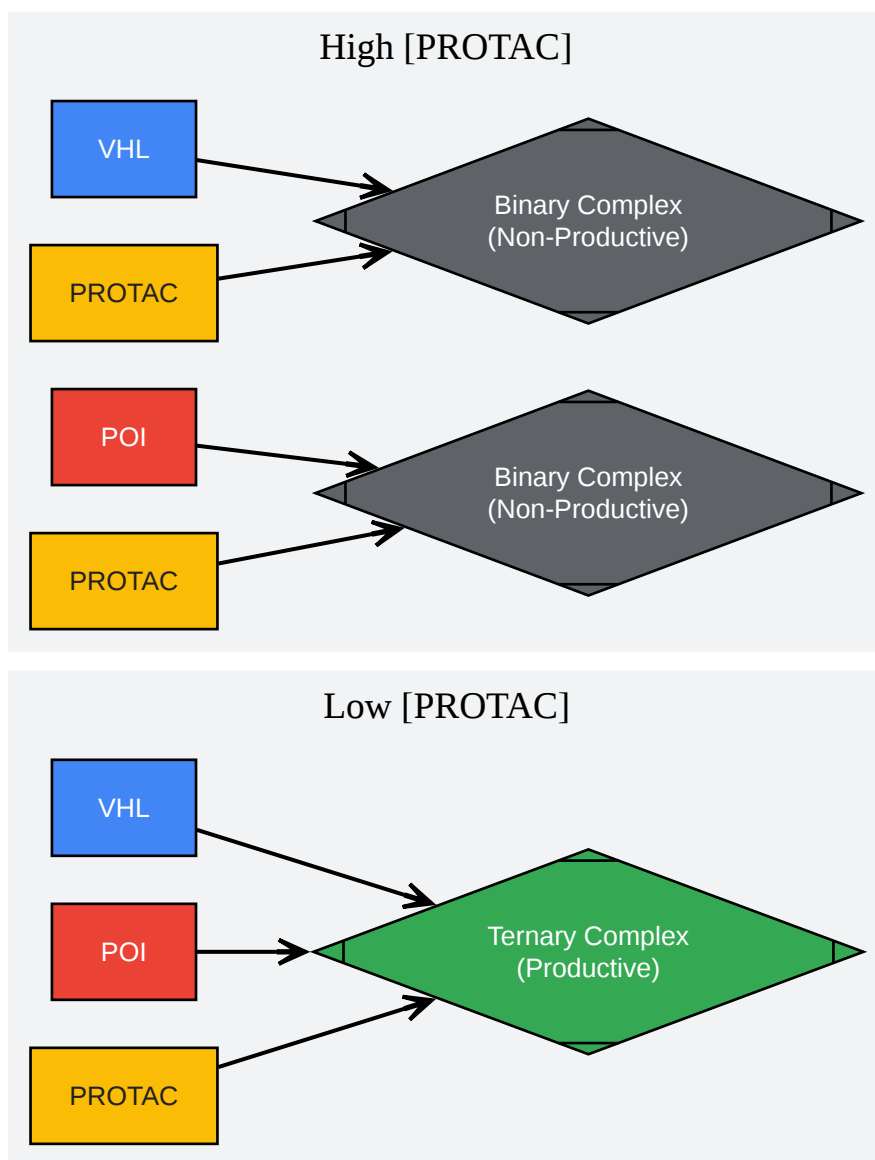
Off-target effects refer to the unintended degradation of proteins other than the intended target.

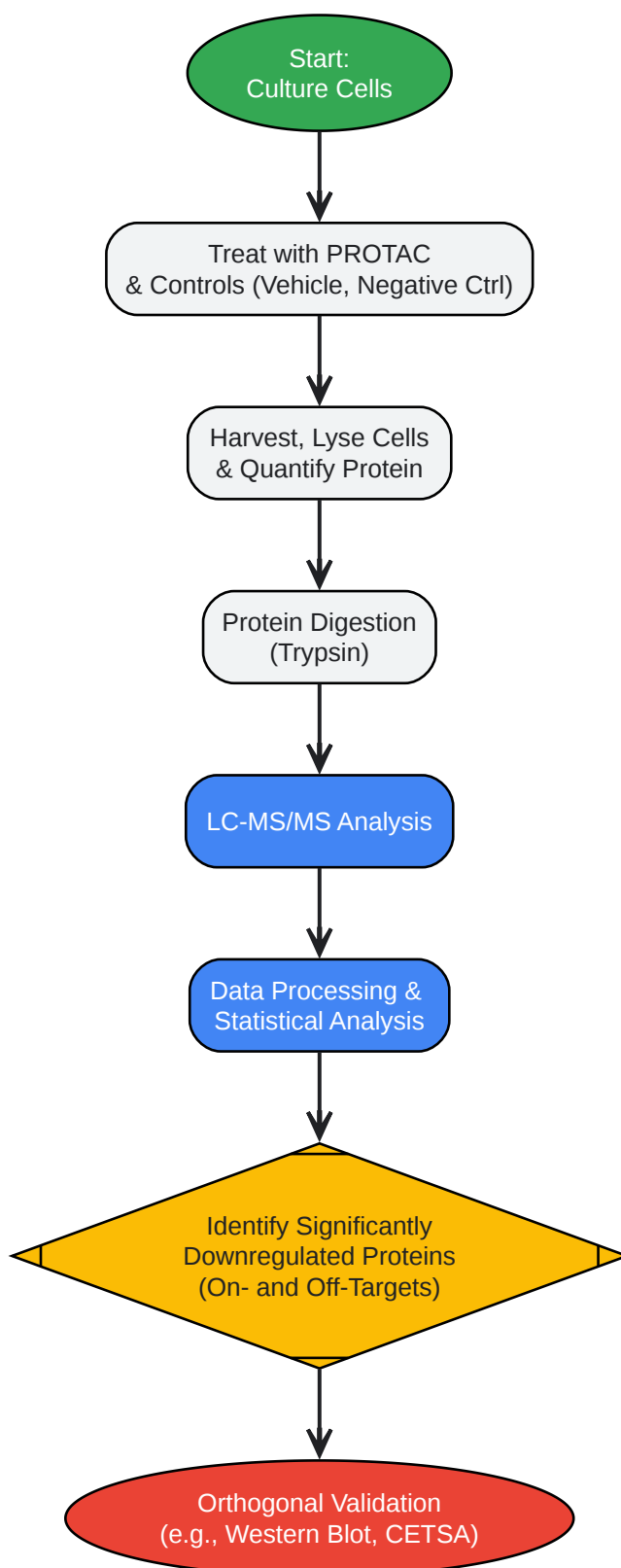
[7] These can arise from several factors:

- **Promiscuous Warhead:** The ligand for your protein of interest (POI) may also bind to other proteins.
- **E3 Ligase Binder Affinity:** The (S,R,S)-AHPC component could have some affinity for other proteins, although it is generally highly selective for VHL.[8][9]
- **Ternary Complex Formation:** The PROTAC may induce the formation of a ternary complex with an unintended protein and the E3 ligase.[10]
- **Downstream Effects:** The degradation of the target protein can lead to changes in interconnected signaling pathways.[11]

Q4: What is the "hook effect" and how does it relate to off-target effects?

The "hook effect" describes the observation that as the concentration of a PROTAC increases beyond an optimal level, the extent of target protein degradation decreases.[11] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex required for degradation.[11] These non-productive binary complexes can potentially lead to off-target pharmacology by occupying either the target protein or the E3 ligase.[11]





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